An In-depth Technical Guide to N-Boc-N-methyl-L-valine (N-Boc-MeVal)
An In-depth Technical Guide to N-Boc-N-methyl-L-valine (N-Boc-MeVal)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-Boc-N-methyl-L-valine (N-Boc-MeVal), a critical protected amino acid derivative. It details its chemical structure, physicochemical properties, and its pivotal role in synthetic organic chemistry, particularly in the realm of peptide synthesis and drug discovery.
Core Concepts: Chemical Structure and Properties
N-Boc-N-methyl-L-valine is a derivative of the amino acid L-valine. It features two key modifications: a tert-butoxycarbonyl (Boc) protecting group attached to the amino nitrogen and a methyl group also on the amino nitrogen. The Boc group provides stability and allows for controlled, stepwise reactions, a crucial aspect of peptide synthesis.[1] This N-methylation is a common strategy in medicinal chemistry to enhance metabolic stability and cell permeability of peptide-based therapeutics.
Chemical Structure:
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IUPAC Name: (2S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid[2]
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SMILES: CC(C)--INVALID-LINK--N(C)C(=O)OC(C)(C)C[2]
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InChI Key: XPUAXAVJMJDPDH-QMMMGPOBSA-N[3]
The structure combines the bulky, hydrophobic side chain of valine with the acid-labile Boc protecting group, making it a versatile building block in the synthesis of complex peptides and other bioactive molecules.[1]
Data Presentation: Physicochemical Properties
The following table summarizes the key quantitative data for N-Boc-MeVal, facilitating easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₁NO₄ | [1][3] |
| Molecular Weight | 231.29 g/mol | [2][3] |
| Appearance | White powder | [1] |
| Melting Point | 47 - 51 °C | [1] |
| Optical Rotation | [α]²⁰/D −94±3°, c = 0.5% in ethanol | |
| Purity | ≥99.0% (TLC) | |
| CAS Number | 45170-31-8 | [1] |
Experimental Protocols
N-Boc-MeVal is primarily utilized in solid-phase peptide synthesis (SPPS). Below are representative protocols for its synthesis and its application in peptide coupling.
General Synthesis of N-Boc-Protected Amino Acids
While a specific protocol for N-Boc-MeVal was not detailed in the immediate search, a general and analogous procedure for the Boc protection of a similar amino acid, L-valine, is presented. This method can be adapted for the N-methylation step prior to Boc protection.
Objective: To synthesize Boc-L-valine.
Materials:
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L-valine
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1N Sodium hydroxide (NaOH) solution
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Tetrahydrofuran (THF)
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tert-Butoxycarbonyl chloride (Boc-Cl) or Di-tert-butyl dicarbonate (Boc₂O)
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2N NaOH solution
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Diethyl ether
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0.5 M Citric acid solution
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Ethyl acetate
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Sodium sulfate (Na₂SO₄)
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Petroleum ether
Procedure:
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Dissolve 29 g of L-valine in 250 ml of 1N aqueous NaOH. Adjust the total volume to 400 ml with water.
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Add 150 ml of tetrahydrofuran to the solution.
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While vigorously stirring at 10°C, add 100 ml of Boc-Cl in five equal portions at ten-minute intervals.
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After each addition of Boc-Cl, add 2N aqueous NaOH to maintain a pH of approximately 8 to 9.
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After two hours, extract the mixture with diethyl ether.
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Acidify the aqueous layer with a 0.5 M aqueous citric acid solution, which will cause an oily substance to precipitate.
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Extract the precipitate with ethyl acetate.
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Wash the ethyl acetate extract with a small amount of water, dry it over anhydrous Na₂SO₄, and concentrate it under reduced pressure.
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Add petroleum ether to the concentrated extract and allow it to stand in a refrigerator to induce crystallization.
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Filter the crystals and dry them to obtain Boc-valine.[4]
Peptide Coupling Using Boc-Protected Amino Acids
This protocol outlines a general procedure for coupling a Boc-protected amino acid, such as N-Boc-MeVal, to another amino acid methyl ester.
Objective: To form a dipeptide via peptide coupling.
Materials:
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Boc-protected amino acid (e.g., N-Boc-MeVal)
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TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate)
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HOBt·H₂O (Hydroxybenzotriazole hydrate)
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Ethyl acetate
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Amino acid methyl ester (H-AA-OMe)
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Diisopropylethylamine (DIPEA)
Procedure:
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In a reaction vessel, stir a mixture of the Boc-protected amino acid (1 mmol), TBTU (1.1 mmol), HOBt·H₂O, and ethyl acetate (7 mL) for 10 minutes.
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Add the amino acid methyl ester (1.2 mmol) and DIPEA (3 mmol) to the reaction mixture.
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Stir the mixture for 12 hours.
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Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of Water/Methanol/Ethyl acetate (1:2:10).
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Once the reaction is complete, dilute the product with ethyl acetate (60 mL).
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Wash the organic phase repeatedly with an aqueous solution. Extract the aqueous phase with ethyl acetate.
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Combine the organic extracts, dry over anhydrous Na₂SO₄, and evaporate the solvent under vacuum to yield the dipeptide.[5]
Mandatory Visualization: Workflows and Pathways
The following diagrams illustrate key processes related to the use of N-Boc-MeVal.
Caption: General workflow for Boc Solid-Phase Peptide Synthesis (SPPS).
Caption: Chemical logic of Boc protection and deprotection of an amine.
